6,7-Dichloro-5,8-dioxonaphthyl acetate
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Overview
Description
6,7-Dichloro-5,8-dioxonaphthyl acetate is a chemical compound with the molecular formula C12H6Cl2O4 and a molecular weight of 285.0796 g/mol . This compound is characterized by the presence of two chlorine atoms and two ketone groups on a naphthalene ring, along with an acetate group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dichloro-5,8-dioxonaphthyl acetate typically involves the chlorination of 5,8-dioxonaphthalene followed by acetylation. One common method includes the use of iron(III) chloride as a catalyst in the presence of hydrazine hydrate in methanol at 60°C . The reaction proceeds through the formation of intermediate compounds, which are then acetylated to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and acetylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
6,7-Dichloro-5,8-dioxonaphthyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxylated naphthalene derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
6,7-Dichloro-5,8-dioxonaphthyl acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6,7-Dichloro-5,8-dioxonaphthyl acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
6,7-Dichloro-5,8-quinolinedione: Similar structure but with a quinoline ring instead of a naphthalene ring.
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): A quinone derivative with similar oxidative properties.
Uniqueness
6,7-Dichloro-5,8-dioxonaphthyl acetate is unique due to its specific arrangement of chlorine and ketone groups on the naphthalene ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C12H6Cl2O4 |
---|---|
Molecular Weight |
285.08 g/mol |
IUPAC Name |
(6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate |
InChI |
InChI=1S/C12H6Cl2O4/c1-5(15)18-7-4-2-3-6-8(7)12(17)10(14)9(13)11(6)16/h2-4H,1H3 |
InChI Key |
MDRSKBVCOKBBAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C1C(=O)C(=C(C2=O)Cl)Cl |
Origin of Product |
United States |
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